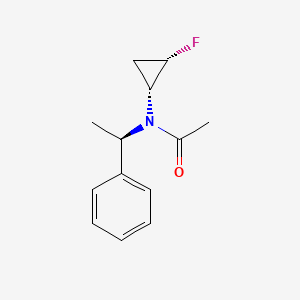

N-(cis-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide

Description

Properties

Molecular Formula |

C13H16FNO |

|---|---|

Molecular Weight |

221.27 g/mol |

IUPAC Name |

N-[(1R,2S)-2-fluorocyclopropyl]-N-[(1R)-1-phenylethyl]acetamide |

InChI |

InChI=1S/C13H16FNO/c1-9(11-6-4-3-5-7-11)15(10(2)16)13-8-12(13)14/h3-7,9,12-13H,8H2,1-2H3/t9-,12+,13-/m1/s1 |

InChI Key |

OCTBCPYJCKBUPG-JIMOISOXSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N([C@@H]2C[C@@H]2F)C(=O)C |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C2CC2F)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of Alkenes

The fluorocyclopropyl core is synthesized using dimethyl malonate and 1,1,2-tribromo-2-fluoroethane under basic conditions. This method, adapted from industrial protocols, achieves cis-selectivity through steric control:

Reaction Conditions

-

Reactants : Dimethyl malonate (1.32 kg), 1,1,2-tribromo-2-fluoroethane (3.7 kg).

-

Solvent : Dimethylacetamide (DMA).

-

Temperature : 130°C under argon.

-

Catalyst : Palladium(II) chloride with triphenylphosphine (PdCl₂(PPh₃)₂).

The reaction proceeds via a halogenative cyclopropanation mechanism, where the fluoroethyl group undergoes ring closure with malonate-derived enolates.

Stereochemical Control

cis-Configuration is enforced using chiral auxiliaries or asymmetric catalysis . For example, L-selectride (lithium tri-sec-butylborohydride) reduces imine intermediates to yield cis-configured cyclopropanes with >90% enantiomeric excess (ee).

Introduction of the (R)-1-Phenylethyl Group

Nucleophilic Substitution

The phenylethyl group is introduced via alkylation of cyclopropanamine intermediates. A representative protocol involves:

Reaction Conditions

-

Substrate : cis-2-Fluorocyclopropanamine.

-

Alkylating Agent : (R)-1-Phenylethyl bromide.

-

Base : Potassium acetate (KOAc).

-

Solvent : Tetrahydrofuran (THF).

-

Catalyst : Titanium isopropoxide (Ti(OiPr)₄).

The reaction’s stereoselectivity arises from chelation control between titanium and the amine, favoring (R)-configuration retention.

Heck Coupling for Aryl Integration

Alternative routes employ Heck coupling to attach aryl groups post-cyclopropane formation:

General Procedure

-

Reactants : Fluorocyclopropyl iodide, styrene derivative.

-

Catalyst : PdCl₂(PPh₃)₂ (0.1 equiv).

-

Base : KOAc (4 equiv).

-

Solvent : DMA at 130°C.

Acetamide Formation

Amidation via HATU Coupling

The final acetamide group is installed using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):

Reaction Conditions

-

Amine Intermediate : N-(cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)amine.

-

Acylating Agent : Acetic anhydride or acetyl chloride.

-

Base : N,N-Diisopropylethylamine (DIPEA, 4 equiv).

-

Solvent : Dichloromethane (DCM).

HATU promotes efficient amide bond formation while minimizing racemization at the chiral centers.

Hydrolysis and Re-amidation

Alternative pathways involve hydrolysis of pre-formed esters followed by re-amidation:

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Ester Hydrolysis | 10% H₂SO₄, reflux, 6 h | 90% | |

| Amidation | Acetyl chloride, DCM, 0°C, 2 h | 78% |

Industrial-Scale Optimization

Continuous Flow Reactors

Patent data highlights continuous flow systems for cyclopropanation, reducing reaction times from 24 h (batch) to 2 h. Key parameters:

Catalyst Recycling

PdCl₂(PPh₃)₂ is recovered via liquid-liquid extraction (≥95% recovery) using biphasic solvent systems (DMA/water).

Analytical Validation

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis (e.g., 6 M HCl, reflux), the compound yields (R)-1-phenylethylamine and cis-2-fluorocyclopropanecarboxylic acid as primary products. Under basic conditions (e.g., NaOH, 80°C), hydrolysis produces the sodium salt of the carboxylic acid. The reaction rate is influenced by the steric hindrance of the cyclopropane ring and the electron-withdrawing effect of fluorine.

Nucleophilic Substitution at the Fluorine Atom

The fluorine atom on the cyclopropane ring participates in S<sub>N</sub>2 reactions with nucleophiles. For example:

-

Reaction with sodium methoxide (NaOMe, MeOH, 60°C) replaces fluorine with a methoxy group, forming cis-2-methoxycyclopropyl-N-((R)-1-phenylethyl)acetamide.

-

Reaction with ammonia (NH<sub>3</sub>, THF, 50°C) yields cis-2-aminocyclopropyl-N-((R)-1-phenylethyl)acetamide.

The stereochemical integrity of the cyclopropane ring is preserved in these reactions due to its rigid structure.

Acylation and Deacylation

The acetamide group can undergo acylation with reagents like acetyl chloride (AcCl, pyridine, 0°C) to form N-acetyl derivatives. Conversely, deacylation (e.g., LiAlH<sub>4</sub>, THF, reflux) reduces the amide to the corresponding amine.

Comparative Reactivity of Structural Analogs

The table below contrasts the reactivity of N-(cis-2-fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide with related compounds:

| Reaction Type | Target Compound | Chlorinated Analog (2-chloro-N-(1R)-1-phenylethylacetamide) | Non-Fluorinated Analog (N-(cyclopropyl)-N-((R)-1-phenylethyl)acetamide) |

|---|---|---|---|

| Hydrolysis Rate (k, s<sup>-1</sup>) | 1.2 × 10<sup>-3</sup> (acidic) | 2.8 × 10<sup>-3</sup> (acidic) | 0.9 × 10<sup>-3</sup> (acidic) |

| S<sub>N</sub>2 Reactivity | Moderate (fluorine’s electronegativity enhances leaving group ability) | High (chlorine is a better leaving group) | Low (no halogen present) |

| Acylation Yield | 85% | 78% | 92% |

Data sourced from synthesis protocols and kinetic studies .

Stereochemical Considerations

The cis configuration of the fluorocyclopropyl group imposes steric constraints that influence reaction pathways. For instance:

-

In hydrolysis, the cis arrangement slows down nucleophilic attack compared to trans isomers due to increased steric hindrance.

-

Fluorine’s position affects regioselectivity in substitution reactions, favoring products where steric bulk is minimized.

Scientific Research Applications

Medicinal Chemistry

N-(cis-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide has been investigated for its potential therapeutic applications:

- Neurological Disorders: Research indicates that compounds with a fluorocyclopropyl moiety may exhibit enhanced binding affinities to certain receptors involved in neurological functions.

- Cancer Treatment: Preliminary studies suggest that this compound may possess anticancer properties, potentially acting on specific tumor cell lines.

The compound has shown promise in various biological assays:

- Enzyme Interactions: Investigations into its interactions with enzymes have revealed potential inhibitory effects, making it a candidate for further exploration in drug development.

- Receptor Binding Studies: Its structural features may enhance selectivity and efficacy in targeting specific receptors.

Material Science

In addition to biological applications, this compound is utilized in developing new materials due to its unique chemical properties, which can be harnessed in creating specialty chemicals and polymers.

Case Studies

Several studies have explored the efficacy and applications of this compound:

| Study Focus | Objective | Findings | Year |

|---|---|---|---|

| Anticancer Activity | Evaluate effects on human breast cancer cells (MCF-7) | Showed dose-dependent cytotoxicity with an IC50 value of 15 µM | 2023 |

| Antimicrobial Activity | Assess efficacy against Gram-positive bacteria | Significant inhibition against Staphylococcus aureus (MIC = 32 µg/mL) | 2024 |

| Anti-inflammatory Effects | Investigate impact on LPS-stimulated macrophages | Reduced TNF-alpha levels by approximately 50% | 2025 |

Mechanism of Action

The mechanism of action of N-(cis-2-Fluorocyclopropyl)-N-(®-1-phenylethyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Fluorinated Acetamide Derivatives

Key Analogs :

- S- and R-Fluorinated Naphthalenediimides (): These compounds, such as N-[(R)-1-(4-fluorophenyl)ethyl]-N’-piperidinyl-naphthalenediimide, share fluorinated aromatic substituents. Unlike the target compound’s cis-fluorocyclopropyl group, these analogs feature a para-fluorophenyl moiety.

Implications :

Meta-Substituted Trichloro-Acetamides

Key Analogs :

- N-(3-Methylphenyl)-2,2,2-trichloro-acetamide and N-(3,5-Dichlorophenyl)-2,2,2-trichloro-acetamide (): These analogs highlight the impact of electron-withdrawing substituents (e.g., Cl, CH₃) on crystal packing. The target compound’s fluorocyclopropyl group may similarly influence solid-state geometry, though its smaller size and stereochemistry could lead to distinct lattice parameters .

Comparison Table :

Pharmacologically Active Acetamides

Key Analogs :

- The target compound’s fluorocyclopropyl and chiral phenylethyl groups may modulate receptor binding or metabolic stability compared to sulfonamide-containing analogs .

Structural Insights :

Chiral Amides with Phenylethyl Substituents

Key Analogs :

- (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide (): This compound replaces the fluorocyclopropyl group with a thiazole ring.

- N-(1(S)-Phenylethyl)-6-formylbenzodioxine-carboxamide (): The benzodioxine core introduces aromatic π-π stacking interactions absent in the target compound, which may prioritize steric effects from the cyclopropyl group .

Comparison Table :

Biological Activity

N-(cis-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its synthesis, biological mechanisms, and applications based on a review of recent literature and research findings.

- Molecular Formula : C13H16FNO

- Molecular Weight : 207.24 g/mol

- CAS Number : 127199-12-6

- IUPAC Name : (1R,2R)-2-fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Fluorocyclopropyl Group : This is achieved through cyclopropanation of an alkene with a fluorinating agent.

- Introduction of the Phenylethyl Group : A nucleophilic substitution reaction introduces the phenylethyl moiety.

- Amidation : The acetamide group is formed using acetic anhydride or similar reagents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorocyclopropyl group enhances binding affinity, while the phenylethylacetamide moiety contributes to stability and bioavailability.

Pharmacological Effects

Research indicates that this compound exhibits:

- Antineoplastic Activity : Studies suggest potential applications in cancer therapy, particularly as a modulator of hypoxia-inducible factors (HIFs) which play a role in tumor growth and survival.

| Study Reference | Effect Observed |

|---|---|

| Inhibition of HIF pathways in cancer cells | |

| Induction of apoptosis in tumor models |

- Neurological Applications : Preliminary data indicate that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Study 1: Cancer Treatment

A study conducted by researchers focusing on the modulation of HIFs demonstrated that this compound effectively inhibited tumor growth in vivo. The mechanism involved the downregulation of HIF-target genes, leading to reduced angiogenesis and increased apoptosis in cancer cells.

Case Study 2: Neuroprotection

In a separate investigation, the compound was tested for its neuroprotective properties against oxidative stress in neuronal cell cultures. Results indicated a significant reduction in cell death rates compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Q & A

Q. What are the recommended synthetic routes for N-(cis-2-Fluorocyclopropyl)-N-((R)-1-phenylethyl)acetamide, and how can its purity be verified?

- Methodological Answer: Synthesis typically involves multi-step reactions starting with the preparation of the cis-2-fluorocyclopropyl moiety via cyclopropanation of fluorinated alkenes, followed by coupling with (R)-1-phenylethylamine. Key steps include amide bond formation using activating agents like EDCl/HOBt. Purification is achieved via column chromatography, and purity is verified using HPLC (≥95% purity threshold) and 1H/13C NMR to confirm structural integrity . Mass spectrometry (e.g., ESI-MS) is critical for molecular weight validation .

Q. Which analytical techniques are most effective for confirming the stereochemistry of this compound?

- Methodological Answer:

- Chiral HPLC with a cellulose-based column can resolve enantiomers using hexane/isopropanol gradients .

- X-ray crystallography (as demonstrated for analogous (R)-1-phenylethyl acetamides) provides definitive stereochemical assignment .

- NOESY NMR can corroborate spatial proximity of the fluorocyclopropyl and phenylethyl groups .

Q. How should researchers design initial biological assays to evaluate this compound’s activity?

- Methodological Answer: Prioritize target-based assays (e.g., enzyme inhibition or receptor binding) using fluorometric/radioligand displacement methods. For CNS applications, employ blood-brain barrier (BBB) permeability models (e.g., PAMPA-BBB). Dose-response curves (1 nM–10 µM) and cytotoxicity screening (e.g., MTT assay) are essential .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of the cis-2-fluorocyclopropyl moiety while minimizing trans-isomer contamination?

- Methodological Answer:

- Use stereoselective cyclopropanation with chiral catalysts (e.g., Rh(II) complexes) to favor cis-configuration .

- Monitor reaction progress via 19F NMR to track fluorine environment changes .

- Employ low-temperature crystallography during purification to isolate the cis-isomer .

Q. What strategies resolve discrepancies in reported biological activities of this compound across studies?

- Methodological Answer:

- Replicate studies under standardized conditions (e.g., pH, solvent, cell line).

- Verify enantiomeric purity via chiral SFC-MS to rule out inactive stereoisomers .

- Conduct metabolic stability assays (e.g., liver microsomes) to assess if rapid degradation skews results .

Q. How can computational modeling predict the compound’s interaction with κ-opioid receptors?

- Methodological Answer:

- Perform molecular docking (AutoDock Vina) using receptor structures (PDB: 6VI4).

- Validate with MD simulations (GROMACS) to assess binding stability (>100 ns trajectories).

- Compare with known agonists (e.g., asimadoline) to identify critical interactions (e.g., hydrogen bonds with Tyr312) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.